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This guide provides a comprehensive comparison of Xevinapant's performance in various

cancer histologies, supported by experimental data from key clinical trials. Xevinapant
(formerly Debio 1143) is an investigational, orally available, small-molecule antagonist of

Inhibitor of Apoptosis Proteins (IAPs). Its mechanism of action centers on restoring the natural

process of programmed cell death, or apoptosis, in cancer cells and enhancing anti-tumor

immunity.[1][2]

Mechanism of Action: Restoring Apoptotic Signaling
Xevinapant functions as a second mitochondrial-derived activator of caspases (SMAC)

mimetic, targeting and inhibiting key IAPs, namely X-linked inhibitor of apoptosis protein (XIAP)

and cellular IAPs 1 and 2 (cIAP1/2).[2][3] These proteins are often overexpressed in cancer

cells, leading to resistance to apoptosis and treatment.

By inhibiting XIAP, Xevinapant directly removes the block on caspases-3, -7, and -9, key

executioners of the intrinsic apoptotic pathway.[3] Inhibition of cIAP1/2 promotes the assembly

of pro-apoptotic complexes in the extrinsic pathway, which is initiated by death receptors like

the TNF receptor. Furthermore, cIAP1/2 inhibition can lead to the activation of the non-

canonical NF-κB pathway, which may enhance the anti-tumor immune response.

Below is a diagram illustrating the proposed signaling pathway of Xevinapant.
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Xevinapant's dual mechanism of action on apoptosis and immunity.
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Data Presentation: Efficacy in Different Cancer
Histologies
The clinical development of Xevinapant has primarily focused on Head and Neck Squamous

Cell Carcinoma (HNSCC), with investigations in other solid tumors, including Non-Small Cell

Lung Cancer (NSCLC).

Head and Neck Squamous Cell Carcinoma (HNSCC)
Xevinapant has shown both promising and disappointing results in clinical trials for locally

advanced HNSCC (LA-HNSCC).

Phase 2 Trial (NCT02022098): Unresected LA-HNSCC

This randomized, double-blind, placebo-controlled study evaluated Xevinapant in combination

with standard-of-care chemoradiotherapy (CRT). The results, with a 5-year follow-up, were

encouraging.

Efficacy Endpoint Xevinapant + CRT Placebo + CRT
Hazard Ratio (95%
CI) / p-value

Overall Survival (OS)

at 5 years
53% 28%

HR: 0.47 (0.27-0.84),

p=0.0101

Median OS Not Reached 36.1 months -

Progression-Free

Survival (PFS) at 3

years

72% 36%
HR: 0.33 (0.17-0.67),

p=0.0019

Median PFS Not Reached 16.9 months -

Locoregional Control

at 18 months
54% 33%

OR: 2.74 (1.15-6.53),

p=0.0232

Phase 3 Trial (TrilynX - NCT04459715): Unresected LA-HNSCC

This confirmatory phase 3 trial was discontinued due to futility at a pre-planned interim

analysis, as the addition of Xevinapant to CRT did not improve event-free survival (EFS) and
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was associated with an unfavorable safety profile.

Efficacy Endpoint
Xevinapant + CRT
(n=364)

Placebo + CRT
(n=366)

Hazard Ratio (95%
CI) / p-value

Median Event-Free

Survival (EFS)
19.4 months 33.1 months HR: 1.33 (1.05-1.67)

Median Progression-

Free Survival (PFS)
26.8 months 33.1 months HR: 1.24 (0.97-1.57)

Overall Survival (OS) Not Reached Not Reached HR: 1.39 (1.04-1.86)

Non-Small Cell Lung Cancer (NSCLC)
Phase 1b Trial (NCT03270176): Advanced Solid Tumors (NSCLC Expansion Cohort)

This open-label, non-randomized study evaluated Xevinapant in combination with the anti-PD-

L1 antibody avelumab in patients with advanced solid tumors, with a dose-expansion cohort for

NSCLC. The combination did not demonstrate superiority over historical data for avelumab

monotherapy.

Efficacy Endpoint Xevinapant + Avelumab (n=38)

Objective Response Rate (ORR) 10.5% (4 partial responses)

Disease Control Rate (DCR) 60.5%

Median Duration of Response (DoR) 15.9 months

Median Progression-Free Survival (PFS) 3.5 months

Median Overall Survival (OS) 9.4 months

Ovarian Cancer
Currently, there is no published clinical efficacy data for Xevinapant in ovarian cancer.

However, preclinical studies have suggested that Xevinapant may reverse carboplatin

resistance in ovarian cancer cell lines by inducing either apoptosis or necroptosis. These

findings provide a rationale for its clinical investigation in this histology.
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Experimental Protocols
Below are summaries of the methodologies for the key clinical trials cited.

Phase 2 Trial in HNSCC (NCT02022098)
Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.

Patient Population: 96 patients with unresected, locally advanced squamous cell carcinoma

of the head and neck.

Treatment Arms:

Experimental Arm: Xevinapant (200 mg/day on days 1-14 of a 21-day cycle for 3 cycles)

plus standard-of-care chemoradiotherapy (cisplatin 100 mg/m² every 3 weeks for 3 cycles

and intensity-modulated radiotherapy [70 Gy in 35 fractions]).

Control Arm: Placebo plus the same chemoradiotherapy regimen.

Primary Endpoint: Locoregional control rate at 18 months.

Secondary Endpoints: Progression-free survival, overall survival, and safety.

Phase 3 Trial in HNSCC (TrilynX - NCT04459715)
Study Design: An international, randomized, double-blind, placebo-controlled phase 3 study.

Patient Population: Approximately 730 patients with unresected, locally advanced squamous

cell carcinoma of the head and neck.

Treatment Arms:

Experimental Arm: Six cycles of Xevinapant (200 mg once daily on days 1-14 of a 21-day

cycle) combined with CRT (cisplatin 100 mg/m² on day 2 of every 3-week cycle for up to

three cycles, and intensity-modulated radiotherapy [70 Gy in 35 fractions]).

Control Arm: Matched placebo plus the same CRT regimen.

Primary Endpoint: Event-free survival (EFS).
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Secondary Endpoints: Overall survival, progression-free survival, and safety.

Phase 1b Trial in Advanced Solid Tumors (NCT03270176)
Study Design: An open-label, non-randomized, multicenter, phase 1b dose-finding study with

a dose-expansion cohort.

Patient Population:

Part A (Dose Escalation): Patients with advanced solid tumors.

Part B (Dose Expansion): Patients with advanced non-small-cell lung cancer who had

progressed after one line of platinum-based chemotherapy.

Treatment:

Part A: Escalating doses of Xevinapant (100, 150, 200, or 250 mg/day on days 1-10 and

15-24) in combination with avelumab (10 mg/kg) on days 1 and 15 of a 28-day cycle.

Part B: Xevinapant at the recommended phase 2 dose (200 mg/day) plus avelumab.

Primary Objectives:

Part A: To determine the maximum tolerated dose and recommended phase 2 dose of

Xevinapant in combination with avelumab.

Part B: To assess the anti-tumor activity of the combination.

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the clinical trials discussed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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